Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that combines a cyclobutane ring with an aminophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents used in the reactions are also carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylate
Uniqueness
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7,13H2,1H3 |
InChI Key |
HBTGNRVZDVJVRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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